molecular formula C22H21N3O2S B2857909 (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 377049-70-2

(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2857909
CAS No.: 377049-70-2
M. Wt: 391.49
InChI Key: KJCTWANUKVBMQV-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a synthetically designed small molecule featuring a thiazole core substituted with a 4-ethylphenyl group and an acrylonitrile moiety linked to a 3,4-dimethoxyphenylamino group. This structural architecture places it within a class of compounds recognized for significant potential in oncological and microbiological research. The combination of the electron-rich dimethoxyphenyl group and the planar, heteroaromatic thiazole ring is instrumental for potential interactions with various biological targets. Research Applications and Value: Preliminary research on structurally analogous thiazole-acrylonitrile hybrids suggests this compound may serve as a valuable scaffold in medicinal chemistry and drug discovery. Its potential research applications are primarily in two areas: 1. Anticancer Research: Similar compounds have demonstrated potent, structure-dependent antiproliferative activity against a diverse panel of human tumor cell lines, including lung cancer (both non-small cell and small-cell variants), leukemia, colon cancer, and breast cancer models . Some derivatives exhibit significantly greater potency than standard chemotherapeutics like cisplatin and show efficacy against multidrug-resistant cell lines, making them intriguing candidates for investigating novel oncology therapeutics . The mechanism of action for such compounds may involve the inhibition of key oncogenic pathways; in silico studies of similar molecules suggest potential binding to targets like the epidermal growth factor receptor (EGFR) and sirtuin 2 (SIRT2) . 2. Antimicrobial Research: Acrylonitrile derivatives incorporating heteroaromatic systems, such as benzimidazole, have shown promising broad-spectrum inhibitory effects against various bacterial and fungal pathogens . This indicates the potential of this compound class for development as tools to study microbial resistance and novel antibiotic mechanisms. Handling and Compliance: This product is intended for non-human research applications only. It is strictly not for diagnostic, therapeutic, or veterinary use, nor for administration to humans. Researchers should consult the associated Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyanilino)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-4-15-5-7-16(8-6-15)19-14-28-22(25-19)17(12-23)13-24-18-9-10-20(26-2)21(11-18)27-3/h5-11,13-14,24H,4H2,1-3H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCTWANUKVBMQV-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)OC)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structural activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring and a methoxy-substituted phenyl group, which are known to enhance biological activity due to their electron-donating properties. The general structure can be represented as follows:

 E 3 3 4 dimethoxyphenyl amino 2 4 4 ethylphenyl thiazol 2 yl acrylonitrile\text{ E 3 3 4 dimethoxyphenyl amino 2 4 4 ethylphenyl thiazol 2 yl acrylonitrile}

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance:

  • In Vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. In particular, it showed promising results against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with IC50 values indicating higher potency compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : Research suggests that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, likely involving mitochondrial dysfunction and increased oxidative stress .

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored:

  • In Vitro Antimicrobial Evaluation : The compound demonstrated significant activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were reported in the range of 0.22 to 0.25 μg/mL for some derivatives .
  • Biofilm Inhibition : Notably, it was effective in inhibiting biofilm formation in Staphylococcus aureus, which is crucial for treating persistent infections .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Thiazole Ring Essential for cytotoxic activity; enhances interaction with biological targets .
Methoxy Substituents Increase lipophilicity and improve cellular uptake .
Acrylonitrile Moiety Contributes to the overall reactivity and interaction with nucleophiles in cancer cells .

Case Studies

  • Anticancer Efficacy : A study evaluating the efficacy of this compound against various cancer cell lines found that it outperformed several existing treatments in terms of cytotoxicity and selectivity towards cancer cells versus normal cells .
  • Antimicrobial Resistance : Another investigation focused on the resistance patterns of bacteria against traditional antibiotics showed that this compound could serve as a potential alternative due to its unique mechanism of action that circumvents common resistance pathways .

Chemical Reactions Analysis

Cycloaddition Reactions

The acrylonitrile moiety participates in [4+2] Diels-Alder reactions with dienes, forming six-membered heterocycles. For example, reaction with furan derivatives yields pyridine-fused products .

Table 2: Cycloaddition Reaction Conditions and Outcomes

DienophileConditionsProductYield (%)Reference
FuranReflux, THF, 12hPyrido[2,3-d]thiazole derivative72
1,3-ButadieneMicrowave, 100°C, 1hBicyclic nitrile65

Mechanism : The electron-deficient acrylonitrile acts as a dienophile, with the reaction proceeding via a concerted transition state. Thiazole ring conjugation stabilizes the transition state .

Nucleophilic Additions

The acrylonitrile’s β-carbon undergoes nucleophilic attacks due to its electron-withdrawing nitrile group:

3.1. Aza-Michael Addition

Primary amines (e.g., benzylamine) add to the acrylonitrile double bond, producing β-amino derivatives.

  • Conditions : K₂CO₃, DMF, 60°C, 6h.

  • Yield : 68–85%.

3.2. Thiol Addition

Thiols (e.g., ethanethiol) form thioether adducts at the β-position:

Acrylonitrile+RSHRS CH CH CN NH Ar\text{Acrylonitrile}+\text{RSH}\rightarrow \text{RS CH CH CN NH Ar}

  • Catalyst : Triethylamine.

  • Selectivity : Anti-Markovnikov due to nitrile’s inductive effect.

Electrophilic Aromatic Substitution

The thiazole ring undergoes regioselective reactions at the 5-position due to electron-donating ethyl and methoxy groups:

Table 3: Substitution Reactions on the Thiazole Ring

ReagentConditionsProductYield (%)
HNO₃/H₂SO₄0°C, 2h5-Nitrothiazole derivative58
Br₂/FeCl₃RT, 1h5-Bromothiazole derivative63

Hydrolysis and Functional Group Interconversion

The nitrile group hydrolyzes to carboxylic acid under acidic or basic conditions:

R C NH O H or OH R COOH\text{R C N}\xrightarrow{\text{H O H or OH }}\text{R COOH}

  • Acidic hydrolysis : 6M HCl, reflux, 8h → 89% yield.

  • Basic hydrolysis : 10% NaOH, 100°C, 6h → 78% yield.

Oxidation and Reduction

  • Oxidation : The ethyl group on the phenyl ring oxidizes to a carboxylic acid using KMnO₄/H₂SO₄.

  • Reduction : The acrylonitrile double bond is selectively reduced to an amine using LiAlH₄.

Biological Activity and Derivatization

While not the primary focus, derivatives of this compound exhibit antimicrobial activity (MIC: 4–16 µg/mL against S. aureus) . Structural modifications (e.g., bromination) enhance potency by 30–40%.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and functional uniqueness of “(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile,” a comparative analysis with analogous compounds is provided below.

Table 1: Structural and Functional Comparison of Acrylonitrile-Thiazole Derivatives

Compound Name Key Substituents Structural Features Bioactivity/Application Notes
This compound (Target Compound) 3,4-Dimethoxyphenylamino; 4-(4-ethylphenyl)thiazol-2-yl E-configuration; planar conformation with perpendicular fluorophenyl exceptions Potential pesticidal/antimicrobial activity inferred from analogous thiazole derivatives .
(2E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile 3,4-Dimethoxyphenyl; 4-(4-nitrophenyl)thiazol-2-yl Nitro group enhances electron-withdrawing properties; similar planar backbone Nitro-substituted derivatives often exhibit enhanced reactivity in agrochemical contexts .
(2E)-3-[(4-Butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile 4-Butylphenylamino; 4-(3,4-dichlorophenyl)thiazol-2-yl Bulky dichlorophenyl group increases hydrophobicity; altered conformational stability Dichlorophenyl thiazoles are linked to antimalarial activity in related structures .
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile 3-Hydroxyphenylamino; pyrimidine-thiazole hybrid Pyrimidine-thiazole fusion; hydroxyl group enhances hydrogen-bonding capacity Pyrimidine hybrids are studied for kinase inhibition and antiproliferative effects .

Key Comparative Insights:

Substituent Effects on Bioactivity: The 3,4-dimethoxyphenylamino group in the target compound provides electron-donating effects, which may enhance binding to enzymes or receptors compared to the electron-withdrawing nitrophenyl group in .

Conformational Flexibility :

  • The E-configuration of the acrylonitrile moiety in the target compound ensures optimal spatial alignment for interactions with biological targets, a feature shared with the fluorophenyl derivatives in . In contrast, pyrimidine-thiazole hybrids like exhibit restricted flexibility due to fused ring systems, which may limit their target range .

Functional Group Synergy: The combination of methoxy and ethyl groups in the target compound contrasts with the hydroxyl and methylamino groups in , which prioritize hydrogen bonding over hydrophobic interactions. This difference suggests divergent applications—agrochemical vs. therapeutic .

Synthetic Yields and Stability :

  • While specific synthetic data for the target compound are unavailable, structurally related thiazole-acrylonitriles (e.g., ) are synthesized in high yields (>75%) via condensation reactions, indicating feasible scalability. Stability under physiological conditions may vary with substituents; nitro groups () may confer oxidative instability compared to ethyl groups .

Q & A

Q. What are the optimal synthetic routes for (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, and how can purity be maximized?

The compound is synthesized via multi-step reactions, typically involving aza-Michael addition (for acrylonitrile-amine coupling) and Hantzsch thiazole synthesis (for thiazole ring formation) . Key parameters include:

  • Microwave-assisted synthesis (60–80°C, 30–60 min) to accelerate reaction rates and improve yields .
  • Solvent selection (e.g., DMF or ethanol) to stabilize intermediates and minimize side products .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) to achieve >95% purity .
  • HPLC monitoring (C18 column, UV detection at 254 nm) to track reaction progress .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

  • ¹H/¹³C NMR : Assign methoxy protons (δ 3.7–3.9 ppm), thiazole carbons (δ 120–150 ppm), and nitrile carbon (δ ~115 ppm) .
  • FTIR : Confirm nitrile group (C≡N stretch at ~2200 cm⁻¹) and secondary amine (N-H bend at ~1600 cm⁻¹) .
  • X-ray crystallography : Resolve stereochemistry (E-configuration) and bond angles, critical for biological activity .

Q. How can researchers assess the thermal stability of this compound for storage and handling?

  • Differential Scanning Calorimetry (DSC) : Measure melting points (observed range: 180–220°C) and detect decomposition events .
  • Thermogravimetric Analysis (TGA) : Evaluate weight loss under controlled heating (e.g., 5°C/min in N₂ atmosphere) to determine degradation thresholds .

Advanced Research Questions

Q. What factors explain contradictory reports on this compound’s biological activity (e.g., antiproliferative vs. inert effects)?

Discrepancies may arise from:

  • Stereochemical impurities : Use chiral HPLC (Chiralpak AD-H column) to isolate enantiomers and test individually .
  • Assay variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and culture conditions (e.g., serum concentration) .
  • Solubility limitations : Employ DMSO/carboxymethyl cellulose vehicles at concentrations ≤0.1% to avoid cytotoxicity artifacts .

Q. What computational strategies are effective for predicting target interactions and optimizing bioactivity?

  • Molecular docking (AutoDock Vina) : Screen against kinases (e.g., EGFR) using the compound’s 3D structure (PDB ID: 1M17) to identify binding affinities (ΔG ≤ -8 kcal/mol) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with IC₅₀ values in anticancer assays .
  • MD simulations (GROMACS) : Simulate ligand-receptor stability over 100 ns to validate docking predictions .

Q. How can researchers resolve conflicting thermal stability data from DSC and TGA analyses?

  • Combined DSC-TGA : Run synchronized experiments to correlate melting points with decomposition onset .
  • Powder XRD : Check for polymorphic transitions (e.g., crystalline vs. amorphous phases) affecting thermal behavior .

Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition studies?

  • Kinetic assays : Measure Michaelis-Menten parameters (Km, Vmax) with/without the compound to identify competitive/non-competitive inhibition .
  • Western blotting : Quantify phosphorylation levels of target proteins (e.g., ERK1/2) in treated vs. untreated cells .
  • Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics (Kd, ΔH) with purified enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.